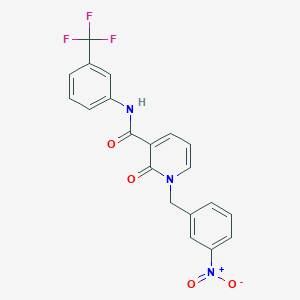

1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a trifluoromethyl group (-CF3), a carboxamide group (-CONH2), and a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nitration, conversion of nitro groups to amines, and bromination . Trifluoromethyl groups can be introduced using various methods, one of which involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a nitro group, a trifluoromethyl group, a carboxamide group, and a pyridine ring would significantly influence its structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by the functional groups present in it. For instance, the nitro group can participate in reduction reactions to form amines . The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For instance, the presence of a trifluoromethyl group could influence its polarity, boiling point, and stability .Scientific Research Applications

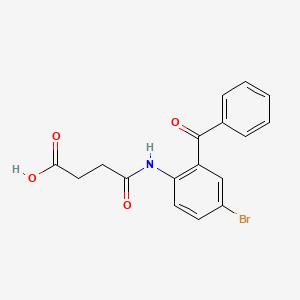

Synthesis and Crystal Structure

The synthesis and crystal structure of related compounds provide insights into their potential applications. For instance, Zhong et al. (2010) explored the synthesis and crystal structure of diflunisal carboxamides, which could be relevant due to the structural similarities with 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide. Their study highlights the process of amidation of carboxlic acid and esterification of phenolic hydroxy group, confirmed by single-crystal X-ray diffraction, demonstrating the compound's potential for further chemical modification and application in drug development (Zhong et al., 2010).

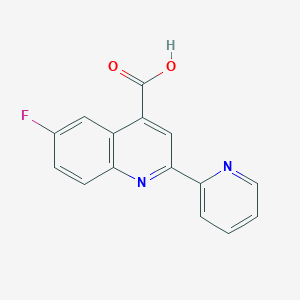

Antihypertensive and Coronary Vessel Dilator Properties

The compound's related class, 1,4-Dihydropyridines, has been noted for its antihypertensive properties and ability to dilate coronary vessels. Abernathy (1978) mentions that dihydropyridines bearing carboxy functions and substituted at the 4-position by phenyl or similar groups are effective as antihypertensive agents. This indicates the potential for this compound in cardiovascular applications (Abernathy, 1978).

Application in Polymer Synthesis

The compound's framework can be leveraged in the synthesis of polymers. Yokozawa et al. (2002) demonstrated the synthesis of poly(p-benzamide) using phenyl 4-nitrobenzoate as an initiator, which is structurally similar to the given compound. This process, involving chain-growth polycondensation, indicates potential uses in creating well-defined aromatic polyamides (Yokozawa et al., 2002).

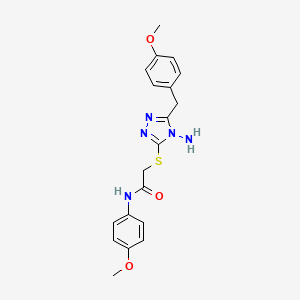

Antimicrobial Properties

Compounds structurally similar to this compound have demonstrated antimicrobial properties. Jadhav et al. (2017) synthesized compounds with triazole carboxamides and evaluated their antimicrobial activities against various bacterial and fungal strains, suggesting potential antimicrobial applications (Jadhav et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-2-6-15(11-14)24-18(27)17-8-3-9-25(19(17)28)12-13-4-1-7-16(10-13)26(29)30/h1-11H,12H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZOBRBKPXLQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)

![[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2390937.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)

![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)

![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)

![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)